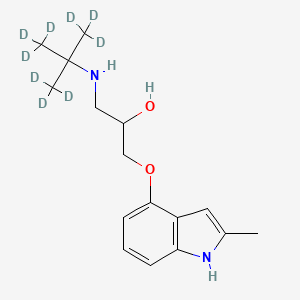

2-Debenzoyl rac Bopindolol-d9

Beschreibung

2-Debenzoyl rac Bopindolol-d9: is a deuterated derivative of 2-Debenzoyl rac Bopindolol. It is a biochemical compound used primarily in research settings. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification can be useful in various scientific studies, particularly those involving mass spectrometry and metabolic research .

Eigenschaften

Molekularformel |

C16H24N2O2 |

|---|---|

Molekulargewicht |

285.43 g/mol |

IUPAC-Name |

1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3/i2D3,3D3,4D3 |

InChI-Schlüssel |

BGQHPLYSXBZMQG-WVZRYRIDSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)O |

Kanonische SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Debenzoyl rac Bopindolol-d9 beinhaltet typischerweise die Deuterierung von 2-Debenzoyl rac BopindololDies kann durch verschiedene chemische Reaktionen erreicht werden, wie z. B. katalytische Hydrierung unter Verwendung von Deuteriumgas oder Austauschreaktionen mit deuterierten Lösungsmitteln .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verwendung von Spezialausrüstung und Deuteriumquellen ist unerlässlich, um die gewünschte Isotopenanreicherung zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Debenzoyl rac Bopindolol-d9 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von this compound ähnelt dem seines nicht-deuterierten Gegenstücks. Es wirkt als Beta-Adrenorezeptor-Antagonist und blockiert die Wirkungen von Adrenalin und Noradrenalin auf Beta-Rezeptoren. Dies führt zu einer Abnahme der Herzfrequenz und des Blutdrucks. Die Deuteriumatome in der Verbindung können auch ihre metabolische Stabilität und Pharmakokinetik beeinflussen.

Wirkmechanismus

The mechanism of action of 2-Debenzoyl rac Bopindolol-d9 is similar to that of its non-deuterated counterpart. It acts as a beta-adrenergic receptor antagonist, blocking the effects of epinephrine and norepinephrine on beta receptors. This results in a decrease in heart rate and blood pressure. The deuterium atoms in the compound may also influence its metabolic stability and pharmacokinetics .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2-Debenzoyl rac Bopindolol: Die nicht-deuterierte Version der Verbindung.

Pindolol: Ein verwandter Beta-Adrenorezeptor-Antagonist.

Bopindolol: Ein Ester-Prodrug von Pindolol

Einzigartigkeit: 2-Debenzoyl rac Bopindolol-d9 ist aufgrund seines Deuteriumgehalts einzigartig, der Vorteile in Studien zur metabolischen Stabilität und Isotopenmarkierung bieten kann. Dies macht es besonders wertvoll in Forschungsanwendungen, bei denen eine präzise Verfolgung von Stoffwechselwegen erforderlich ist .

Q & A

Basic Research Questions

Q. How is 2-Debenzoyl rac Bopindolol-d9 synthesized and characterized for research purposes?

- Methodological Answer : Synthesis involves deuterium incorporation via catalytic hydrogen-deuterium exchange or deuterated precursor reactions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic enrichment (≥98% d9). Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, ensuring minimal unlabeled impurities. Stability studies under varying pH and temperature conditions are critical for validating storage protocols .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity (LOD: 0.1 ng/mL) and specificity. Calibration curves using deuterated internal standards (e.g., d9 vs. d0 analogs) mitigate matrix effects. Precision (≤5% RSD) is validated through intra-day and inter-day reproducibility tests. Sample preparation includes protein precipitation (acetonitrile) followed by solid-phase extraction to reduce ion suppression .

Q. What are the primary research applications of this compound in pharmacological studies?

- Methodological Answer : The compound serves as a stable isotope-labeled tracer in pharmacokinetic studies to distinguish endogenous vs. exogenous metabolite pathways. It is used in receptor binding assays to quantify β-adrenergic receptor affinity via competitive displacement experiments. Applications also include metabolic stability assessments in hepatic microsomes, where deuterium effects on CYP450-mediated oxidation are analyzed .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer : Use a factorial design to test variables like incubation time (0–120 min), NADPH concentration (0.1–1.0 mM), and microsomal protein content (0.5–2.0 mg/mL). Pre-test/post-test controls (e.g., boiled microsomes) validate enzymatic activity. Data normalization to parent compound depletion rates and metabolite formation (LC-MS/MS) ensures reproducibility. Kinetic parameters (e.g., , ) are calculated using non-compartmental analysis .

Q. What strategies address discrepancies in reported metabolic pathways of this compound across different in vitro models?

- Methodological Answer : Cross-model validation using human liver microsomes, hepatocytes, and recombinant CYP isoforms identifies enzyme-specific contributions. Confounding variables (e.g., interspecies differences in CYP2D6 activity) are controlled via inhibitor studies (quinidine for CYP2D6, ketoconazole for CYP3A4). Data contradictions are resolved by aligning results with theoretical frameworks on deuterium isotope effects in cytochrome P450 systems .

Q. How does isotopic purity of this compound impact experimental outcomes in receptor binding assays?

- Methodological Answer : Isotopic impurities (e.g., d8 or d7 analogs) can skew binding affinity () measurements by altering molecular recognition. Purity is verified via high-resolution MS and corrected using isotopic pattern deconvolution. Assays include parallel controls with non-deuterated Bopindolol to isolate isotope effects. Statistical models (e.g., ANOVA) quantify variance attributable to isotopic heterogeneity .

Q. How can computational modeling complement experimental studies on the stereochemical behavior of this compound?

- Methodological Answer : Molecular dynamics simulations predict deuterium-induced conformational changes in the benzoyl moiety, affecting receptor docking. Density functional theory (DFT) calculates bond dissociation energies to explain metabolic lability differences between deuterated and non-deuterated forms. Integration of in silico data with experimental values refines structure-activity relationship (SAR) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.